5-Hydroxy-3-methoxypicolinaldehyde
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Overview
Description
5-Hydroxy-3-methoxypicolinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinaldehyde, featuring both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methoxypicolinaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-methoxypicolinaldehyde. This can be done using oxidizing agents such as molecular oxygen or other suitable oxidants under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-3-methoxypicolinic acid.
Reduction: Formation of 5-hydroxy-3-methoxypicolinalcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives.
Scientific Research Applications
5-Hydroxy-3-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypicolinaldehyde: Lacks the hydroxyl group, resulting in different reactivity and applications.
5-Hydroxy-3,7-dimethoxyflavone: Contains additional methoxy groups, leading to distinct biological activities.
5-Hydroxy-7-methoxyflavone: Similar structure but with variations in functional group positions
Uniqueness
5-Hydroxy-3-methoxypicolinaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the picolinaldehyde backbone. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-hydroxy-3-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-7-2-5(10)3-8-6(7)4-9/h2-4,10H,1H3 |
InChI Key |
RIPNUNLDWPBYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)O)C=O |
Origin of Product |
United States |
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